
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is a heterocyclic compound that contains a thiazole ring fused with a hydroxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde typically involves the reaction of cysteine with substituted benzonitriles. This method is notable for being metal- and catalyst-free, making it an environmentally friendly approach. The reaction yields range from 64% to 89%, and the structures of the synthesized compounds are confirmed using NMR spectral data analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal- and catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and efficiency .
化学反応の分析
Types of Reactions
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
科学的研究の応用
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde involves its interaction with bacterial cell membranes, leading to disruption of fatty acid synthesis. This disruption inhibits bacterial growth and proliferation . The compound’s molecular targets include enzymes involved in fatty acid synthesis pathways, which are essential for bacterial survival .
類似化合物との比較
Similar Compounds
Thiazole: A five-membered heteroaromatic ring containing sulfur and nitrogen atoms.
Bisthiazole: Compounds containing two thiazole rings.
Pyrazole: A five-membered ring with two nitrogen atoms.
Uniqueness
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities not commonly observed in other thiazole derivatives. Its ability to disrupt fatty acid synthesis in bacteria sets it apart from other similar compounds .
特性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC名 |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-5,7,13H,6H2 |
InChIキー |
NINIAHXJBYQIFQ-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
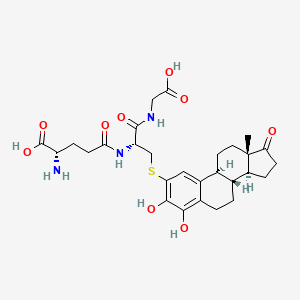
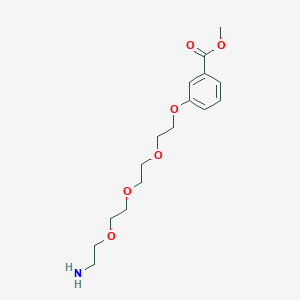
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
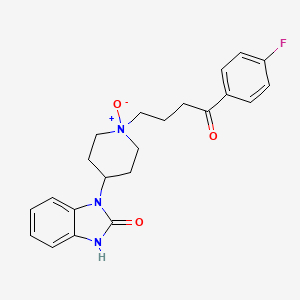
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
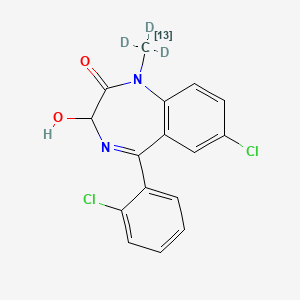
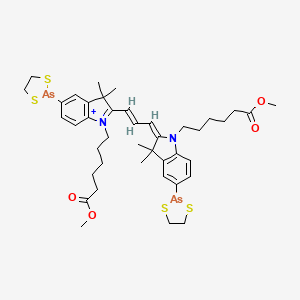
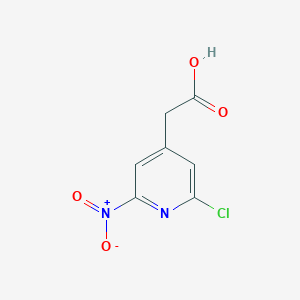
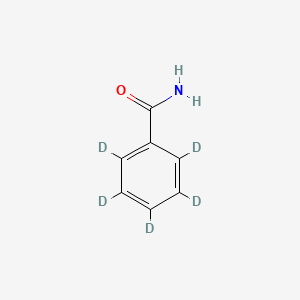
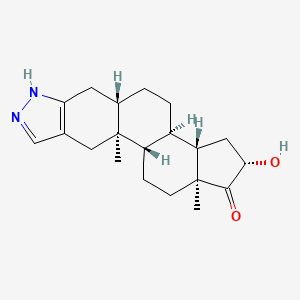
![[9-[10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443731.png)
